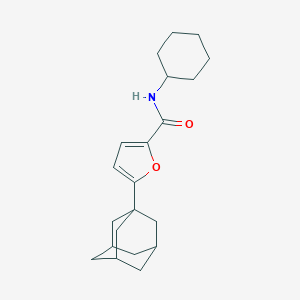
5-(1-adamantyl)-N-cyclohexyl-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-adamantyl)-N-cyclohexyl-2-furamide, also known as ACF, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ACF belongs to the class of compounds known as adamantanes, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 5-(1-adamantyl)-N-cyclohexyl-2-furamide is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems in the brain. 5-(1-adamantyl)-N-cyclohexyl-2-furamide has been shown to increase the release of dopamine and serotonin, two neurotransmitters that play a key role in reward and motivation. 5-(1-adamantyl)-N-cyclohexyl-2-furamide has also been shown to modulate the activity of glutamate receptors, which are involved in learning and memory.
Biochemical and physiological effects:
5-(1-adamantyl)-N-cyclohexyl-2-furamide has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective properties, 5-(1-adamantyl)-N-cyclohexyl-2-furamide has been shown to reduce inflammation and oxidative stress, two processes that are thought to contribute to the development of neurodegenerative diseases. 5-(1-adamantyl)-N-cyclohexyl-2-furamide has also been shown to improve cognitive function and reduce anxiety and depression in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(1-adamantyl)-N-cyclohexyl-2-furamide is its ability to cross the blood-brain barrier, which makes it an attractive candidate for the treatment of neurological disorders. However, 5-(1-adamantyl)-N-cyclohexyl-2-furamide has a relatively short half-life, which can make it difficult to administer in clinical settings. In addition, the synthesis of 5-(1-adamantyl)-N-cyclohexyl-2-furamide can be challenging, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several areas of research that could be explored in the future with regards to 5-(1-adamantyl)-N-cyclohexyl-2-furamide. One area of interest is the potential use of 5-(1-adamantyl)-N-cyclohexyl-2-furamide in the treatment of addiction, particularly in the context of opioid addiction. 5-(1-adamantyl)-N-cyclohexyl-2-furamide has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential efficacy in humans. Another area of interest is the development of more efficient synthesis methods for 5-(1-adamantyl)-N-cyclohexyl-2-furamide, which could improve its availability for research and clinical use. Finally, further research is needed to fully understand the mechanism of action of 5-(1-adamantyl)-N-cyclohexyl-2-furamide, which could lead to the development of more effective treatments for neurological disorders.
Synthesemethoden
The synthesis of 5-(1-adamantyl)-N-cyclohexyl-2-furamide involves several steps, starting with the reaction of 1-adamantylamine and cyclohexanone to form 1-adamantylcyclohexanol. This intermediate is then reacted with furfurylamine in the presence of acetic acid to yield 5-(1-adamantyl)-N-cyclohexyl-2-furamide. The overall yield of 5-(1-adamantyl)-N-cyclohexyl-2-furamide is moderate, but the purity of the compound can be improved using various purification techniques.
Wissenschaftliche Forschungsanwendungen
5-(1-adamantyl)-N-cyclohexyl-2-furamide has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. 5-(1-adamantyl)-N-cyclohexyl-2-furamide has been shown to possess neuroprotective properties, and it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 5-(1-adamantyl)-N-cyclohexyl-2-furamide has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
Molekularformel |
C21H29NO2 |
|---|---|
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
5-(1-adamantyl)-N-cyclohexylfuran-2-carboxamide |
InChI |
InChI=1S/C21H29NO2/c23-20(22-17-4-2-1-3-5-17)18-6-7-19(24-18)21-11-14-8-15(12-21)10-16(9-14)13-21/h6-7,14-17H,1-5,8-13H2,(H,22,23) |
InChI-Schlüssel |
SWJVRTMNFDQWBB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(O2)C34CC5CC(C3)CC(C5)C4 |
Kanonische SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(O2)C34CC5CC(C3)CC(C5)C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-mesityl-2-{[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B299554.png)
![1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole](/img/structure/B299555.png)
![2,4-dimethyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299557.png)

![N-{3-chloro-4-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B299560.png)
![{[5-(2-{5-[(cyanomethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-1,2-dihydroxyethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile](/img/structure/B299561.png)




![N-[2-(1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299574.png)

![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B299577.png)
![2-[(5,5-diethyl-1-methyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B299578.png)